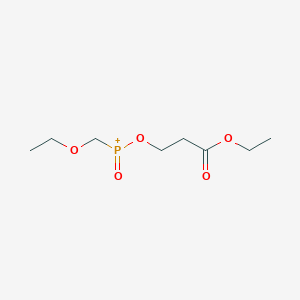![molecular formula C23H26ClF2NO B14577963 1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride CAS No. 61271-86-1](/img/structure/B14577963.png)
1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexyl ring, which is further connected to a piperidin-4-one moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to exhibit analgesic, anti-inflammatory, and antipsychotic activities by interacting with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: Another piperidine derivative with similar structural features but different biological activities.
4-Propyl-4′-[4-(trifluoromethoxy)phenyl]-1,1′-bi(cyclohexyl): A compound with a similar cyclohexyl structure but different substituents, leading to unique chemical and biological properties. The uniqueness of this compound lies in its specific combination of fluorophenyl groups and piperidine moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61271-86-1 |
|---|---|
Molecular Formula |
C23H26ClF2NO |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C23H25F2NO.ClH/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)13-9-21(10-14-23)26-15-11-22(27)12-16-26;/h1-8,21H,9-16H2;1H |
InChI Key |
ZXGBESMHPROCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCC(=O)CC2)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14577903.png)


![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)








